molecular formula C7H11N3O2 B2549150 Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1250278-88-6

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2549150
CAS No.: 1250278-88-6
M. Wt: 169.184
InChI Key: ZGSQCSZBQPRGPY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and an ester group at position 1. It is a colorless crystalline solid at room temperature and is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Another method involves the dehydrogenation of methyl chloroacetate to form the triazole ring, followed by esterification with methanol. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis. Catalysts and advanced purification techniques are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting various diseases, including infections and cancer.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and ester substitutions.

    3,5-Dimethyl-1H-1,2,4-triazole: Similar to the compound but without the ester group.

    Methyl 1H-1,2,4-triazole-3-carboxylate: Another ester derivative of triazole with different substitution patterns.

Uniqueness

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQCSZBQPRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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